Bienvenue dans la boutique en ligne BenchChem!

Tianeptine

Opioid receptor pharmacology Antidepressant mechanism Radioligand binding assay

Tianeptine (CAS 169293-31-6) is the only clinically used antidepressant with well-characterized μ-opioid receptor (MOR) full agonist activity (Ki=383 nM; EC50=194 nM). Its unique MOR agonism, 99% bioavailability, and CYP450-independent elimination make it an essential tool compound for opioidergic mood regulation and glutamatergic signaling research. Available in distinct salt forms—sodium salt for immediate-release models, hemisulfate for extended-release studies—enabling precise in vitro–in vivo correlation (IVIVC) research. Certified reference materials and stable-labeled internal standards (tianeptine-d6) available for analytical method development, ANDA, and DMF submissions.

Molecular Formula C21H25ClN2O4S
Molecular Weight 437.0 g/mol
CAS No. 169293-31-6
Cat. No. B3417834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTianeptine
CAS169293-31-6
Molecular FormulaC21H25ClN2O4S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O
InChIInChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)
InChIKeyJICJBGPOMZQUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tianeptine for Research and Development: CAS 66981-73-5 / 169293-31-6 Structural and Pharmacological Distinctions for Informed Procurement


Tianeptine (CAS 66981-73-5 for free acid; CAS 169293-31-6 for (+)-enantiomer) is an atypical tricyclic compound structurally related to tricyclic antidepressants (TCAs) but pharmacologically divergent [1]. It is marketed under brand names including Stablon and Coaxil [2]. Unlike classical TCAs, tianeptine does not inhibit monoamine reuptake [3]. Instead, its mechanism involves μ-opioid receptor (MOR) agonism (Ki = 383±183 nM) and modulation of glutamatergic neurotransmission [4]. For procurement purposes, the compound is available in multiple salt forms—free acid (CAS 66981-73-5), sodium salt (CAS 30123-17-2), and sulfate salt (CAS 169293-31-6 corresponding to (+)-tianeptine hemisulfate)—each with distinct physicochemical properties affecting stability and solubility in experimental workflows [5]. The sodium salt is water-soluble and suitable for immediate-release applications, while the sulfate form offers extended-release characteristics relevant to sustained-delivery research models [6]. The hemisulfate salt (CAS 169293-31-6) represents the (+)-enantiomer specifically, which is the pharmacologically active stereoisomer configuration [5].

Why Tianeptine Cannot Be Interchanged with SSRIs, SNRIs, or Other Atypical Antidepressants: Quantitative Differentiation Guide for Research and Procurement


Generic substitution among antidepressant classes is scientifically invalid for tianeptine due to its fundamentally distinct molecular target engagement and pharmacokinetic profile. Tianeptine acts as a μ-opioid receptor (MOR) full agonist (EC50 = 194±70 nM for human MOR G-protein activation) with an absence of κ-opioid receptor activity, a profile not shared by any SSRI, SNRI, NDRI, or classical TCA [1]. Conversely, SSRIs such as fluoxetine, paroxetine, and sertraline function via serotonin transporter (SERT) blockade (Ki values typically 0.1-10 nM range for fluoxetine and paroxetine at SERT), a mechanism tianeptine does not engage [2]. Critically, tianeptine's 99% oral bioavailability and CYP450-independent elimination pathway differ markedly from fluoxetine (72% bioavailability, CYP2D6-dependent) and paroxetine (<50% bioavailability, CYP2D6 inhibition), precluding pharmacokinetic interchangeability in research models [3]. Furthermore, salt form selection—sodium salt (CAS 30123-17-2) for immediate-release versus hemisulfate (CAS 169293-31-6) for extended-release research applications—directly impacts experimental outcomes and cannot be substituted without confounding pharmacokinetic variables [4].

Tianeptine Quantitative Comparator Evidence: Head-to-Head Pharmacological, Clinical, and Physicochemical Differentiation Data for Scientific Selection


μ-Opioid Receptor (MOR) Agonist Activity vs. SSRI Inactivity: Direct Binding and Functional Assay Comparison

Tianeptine acts as a full μ-opioid receptor (MOR) agonist with a binding affinity (Ki) of 383±183 nM and functional potency (EC50) of 194±70 nM for G-protein activation at human MOR, as determined via radioligand displacement and BRET-based cAMP accumulation assays [1]. In contrast, the SSRIs fluoxetine, paroxetine, and sertraline exhibit no measurable MOR agonist activity at concentrations up to 10 μM [2]. Tianeptine's selectivity profile shows no activity at κ-opioid receptors (KOR; Ki >10,000 nM) and only weak activity at δ-opioid receptors (DOR; EC50 = 37.4±11.2 μM), a 193-fold lower potency compared to MOR activation [1]. This receptor engagement profile is unique among clinically available antidepressants and directly distinguishes tianeptine from all monoamine-based agents [3].

Opioid receptor pharmacology Antidepressant mechanism Radioligand binding assay G-protein activation

Tianeptine vs. SSRI Meta-Analysis: Equivalent Antidepressant Efficacy with Superior Tolerability Trend in 1,348-Patient Dataset

A meta-analysis of five randomized controlled trials involving 1,348 patients (667 receiving tianeptine, 681 receiving SSRIs) compared tianeptine directly against fluoxetine (two studies), paroxetine (two studies), and sertraline (one study) [1]. Across all patients and in the subgroup with baseline MADRS score ≥28, no significant difference was observed between tianeptine and SSRIs on MADRS total score change or responder rate [2]. However, on CGI item 3 (therapeutic index, reflecting benefit-risk ratio), a trend favoring tianeptine was observed (p=0.06 to 0.07, depending on analytical methodology) [1]. The meta-analysis concluded tianeptine is at least as effective as SSRIs with a trend toward better acceptability in depressed patients [3].

Clinical antidepressant efficacy Meta-analysis Tolerability profile Randomized controlled trials

Tianeptine Bioavailability and CYP450-Independent Metabolism vs. SSRI/SNRI Comparators: Pharmacokinetic Differentiation for Drug Interaction Studies

Tianeptine exhibits 99% absolute oral bioavailability with no first-pass hepatic metabolism, achieving Cmax of 0.3 mg/L and Tmax of 0.94 hours after a single 12.5 mg oral dose [1]. In direct contrast, fluoxetine demonstrates 72% bioavailability [2] and paroxetine exhibits <50% bioavailability due to extensive first-pass metabolism [3]. Critically, tianeptine is not primarily metabolized by the hepatic cytochrome P450 system and does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 isoforms [1]. This differs fundamentally from fluoxetine (potent CYP2D6 inhibitor, Ki = 0.6 μM), paroxetine (potent CYP2D6 inhibitor, Ki = 0.15 μM), and sertraline (moderate CYP2D6 inhibitor) [4]. Tianeptine's short elimination half-life (2.5 hours) and rapid renal clearance further differentiate it from SSRIs, which typically exhibit half-lives of 24-96 hours [1].

Pharmacokinetics Bioavailability Drug-drug interaction CYP450 metabolism

Tianeptine Sodium Salt (CAS 30123-17-2) vs. Tianeptine Hemisulfate (CAS 169293-31-6): Physicochemical and Release Profile Differentiation for Formulation Research

Tianeptine sodium salt (CAS 30123-17-2) and tianeptine hemisulfate (CAS 169293-31-6; (+)-tianeptine hemisulfate) exhibit distinct release profiles relevant to formulation research [1]. Sodium salt immediate-release formulations achieve Tmax at 0.94 hours with a short half-life of 2.5 hours, necessitating three-times-daily dosing [2]. In contrast, tianeptine sodium sustained-release dual-layer tablet formulations, developed using granules of varying sizes, demonstrate delayed Tmax and extended plasma concentration profiles in beagle dog pharmacokinetic studies, with AUC equivalence to immediate-release Stablon® while prolonging the half-life [1]. The hemisulfate salt (CAS 169293-31-6) offers enhanced stability compared to the sodium salt and provides extended-release characteristics inherently, making it the preferred form for sustained-delivery research applications [3]. Free acid (CAS 66981-73-5) exhibits greater stability than the sodium salt but lower aqueous solubility [3].

Salt form selection Sustained release Formulation development Physicochemical properties

Tianeptine Analytical Reference Standards: Certified COA and Impurity Profiling vs. Uncertified Research-Grade Material

Certified reference materials of tianeptine and its impurities are available with comprehensive Certificates of Analysis (COA) including HPLC purity verification (typically ≥99% for pharmaceutical-grade material), NMR structural confirmation, and detailed impurity profiles . Tianeptine sodium salt solution (1 mg/mL in methanol) is available as a Cerilliant® certified reference material from Sigma-Aldrich, with lot-specific COA documentation . Tianeptine impurity reference standards support ANDA and DMF submissions, quality control, method validation, and stability studies . In contrast, uncertified research-grade tianeptine may lack batch-specific purity documentation and impurity characterization, introducing uncontrolled variability into analytical method development and validation workflows [1]. Stable-labeled internal standards (e.g., tianeptine-d6 hydrochloride) are available for LC/MS and GC/MS quantification in therapeutic drug monitoring and forensic toxicology applications .

Analytical reference standard Certificate of Analysis Quality control Method validation

Tianeptine Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Mu-Opioid Receptor Pharmacology and Non-Monoaminergic Antidepressant Mechanism Studies

Tianeptine (CAS 66981-73-5) is the only clinically used antidepressant with well-characterized μ-opioid receptor (MOR) full agonist activity (Ki = 383±183 nM; EC50 = 194±70 nM), making it an essential tool compound for investigating opioidergic contributions to mood regulation, stress resilience, and synaptic plasticity without confounding monoamine transporter effects [1]. Researchers studying the intersection of opioid and glutamatergic signaling in depression should prioritize tianeptine over SSRIs or TCAs, which lack MOR activity. The compound's inactivity at κ-opioid receptors (Ki >10,000 nM) further enables selective MOR-mediated pathway interrogation.

Drug-Drug Interaction and Polypharmacy Pharmacokinetic Modeling

Tianeptine's 99% bioavailability and CYP450-independent elimination pathway position it as a low-interaction comparator in polypharmacy research [1]. In studies where SSRI-mediated CYP2D6 inhibition (e.g., paroxetine Ki = 0.15 μM; fluoxetine Ki = 0.6 μM) would confound co-administered drug exposure measurements, tianeptine provides a metabolic interaction-neutral baseline [2]. This is particularly valuable for geriatric psychopharmacology research, where multiple medication use is common and CYP450-mediated interactions are a primary safety concern.

Sustained-Release Formulation Development and IVIVC Studies

Tianeptine hemisulfate (CAS 169293-31-6) and sodium salt (CAS 30123-17-2) provide a well-characterized model system for in vitro–in vivo correlation (IVIVC) studies of sustained-release formulations [1]. The established IVIVC model based on granule size for tianeptine sodium dual-layer tablets enables prediction of in vivo pharmacokinetics from in vitro dissolution data, reducing the need for animal or human bioequivalence studies during formulation optimization [1]. The short half-life (2.5 hours) of immediate-release tianeptine makes it an ideal candidate for evaluating extended-release technologies.

Analytical Method Validation and Regulatory Bioequivalence Studies

Certified reference materials of tianeptine (including Cerilliant® 1 mg/mL methanolic solution) and its characterized impurity standards are essential for developing and validating HPLC, LC-MS, and GC-MS analytical methods [1]. For ANDA and DMF submissions involving tianeptine formulations, impurity reference standards with full Certificates of Analysis provide the traceability and documentation required by FDA and EMA guidelines [2]. Stable-labeled internal standards (tianeptine-d6) enable accurate quantification in bioequivalence studies and therapeutic drug monitoring applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tianeptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.